molecular formula C27H21NO2 B5165498 [4-(2-Carbazol-9-ylethoxy)phenyl]-phenylmethanone

[4-(2-Carbazol-9-ylethoxy)phenyl]-phenylmethanone

Cat. No.: B5165498
M. Wt: 391.5 g/mol
InChI Key: YKGATSVPBVNWME-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Carbazol-9-ylethoxy)phenyl]-phenylmethanone typically involves the reaction of carbazole derivatives with phenylmethanone derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the carbazole derivative reacts with the phenylmethanone derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Carbazol-9-ylethoxy)phenyl]-phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-(2-Carbazol-9-ylethoxy)phenyl]-phenylmethanone has several scientific research applications:

    Optoelectronics: Due to its unique electronic properties, it is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

    Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Material Science: It is used in the synthesis of advanced materials with applications in sensors and nanotechnology.

Mechanism of Action

The mechanism of action of [4-(2-Carbazol-9-ylethoxy)phenyl]-phenylmethanone involves its interaction with specific molecular targets. For instance, in optoelectronic applications, the compound acts as a charge transport material, facilitating the movement of electrons or holes within a device. In pharmaceutical applications, it may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chiglitazar: A compound with a similar carbazole structure, used as a peroxisome proliferator-activated receptor (PPAR) agonist.

    (S)-3-(4-(2-Carbazol-9-ylethoxy)-phenyl)-2-ethoxy-propionic acid: Another carbazole derivative with potential pharmaceutical applications.

Uniqueness

[4-(2-Carbazol-9-ylethoxy)phenyl]-phenylmethanone is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in OLEDs and other optoelectronic devices.

Properties

IUPAC Name

[4-(2-carbazol-9-ylethoxy)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO2/c29-27(20-8-2-1-3-9-20)21-14-16-22(17-15-21)30-19-18-28-25-12-6-4-10-23(25)24-11-5-7-13-26(24)28/h1-17H,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGATSVPBVNWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCN3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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